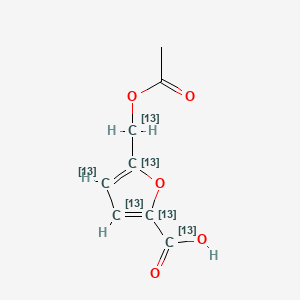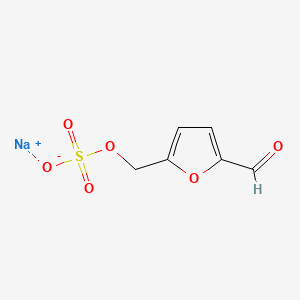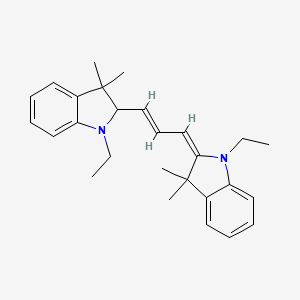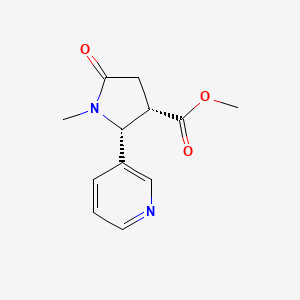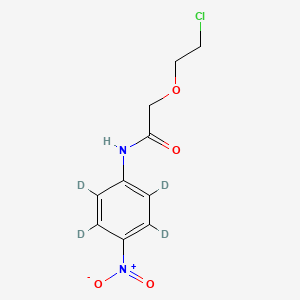
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4
Übersicht
Beschreibung
Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Structural Analysis and Chemical Properties
- Studies on heteroaromatic compounds like N-(4-Methyl-2-nitrophenyl)acetamide show the complex behavior of these molecules in solution, influenced by factors such as temperature and solvent properties. These insights are crucial for understanding the solvation dynamics and molecular interactions of similar acetamide derivatives in various solvents (Krivoruchka et al., 2004).
- The conformation of the N—H bond and geometric parameters in compounds like 2-Chloro-N-(3-methylphenyl)acetamide provide a foundation for predicting the behavior and reactivity of structurally similar acetamides. Such structural analyses aid in designing molecules with desired properties for specific scientific applications (Gowda et al., 2007).
- The formation of bioactive nitrosylated and nitrated derivatives from microbial interactions with phenolic compounds indicates a pathway for the environmental and biological transformation of acetamide derivatives. These reactions can be relevant in the study of biodegradation processes and environmental remediation strategies (Girel et al., 2022).
Applications in Scientific Research
- The density functional theory (DFT) study on the hydrogen bonds of peptide groups in acetamide derivatives, including 2-chloro-N-(4-nitrophenyl) acetamide, highlights the significance of hydrogen bonding in modulating the molecular properties of these compounds. Such studies are pivotal in drug design and the development of materials with specific interaction capabilities (Mirzaei et al., 2010).
- Glycosylation reactions, including those involving phenols in aqueous solutions, are essential for synthesizing biologically active molecules. Research on direct glycosylation using derivatives similar to 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 can lead to new methodologies in the synthesis of glycoconjugates and glycomimetics, which are valuable in medicinal chemistry and biotechnology (Qiu & Fairbanks, 2020).
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas of interest for further study.
Eigenschaften
IUPAC Name |
2-(2-chloroethoxy)-N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c11-5-6-17-7-10(14)12-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,12,14)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJJSPBOFBPXIM-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COCCCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)COCCCl)[2H])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)
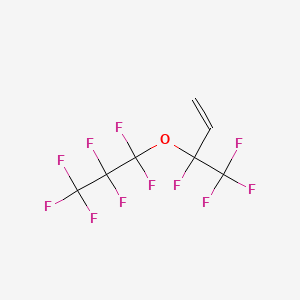
![Sodium;2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]-2-oxoethanesulfonate](/img/structure/B589421.png)


